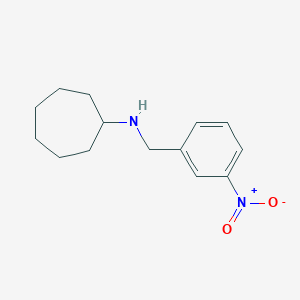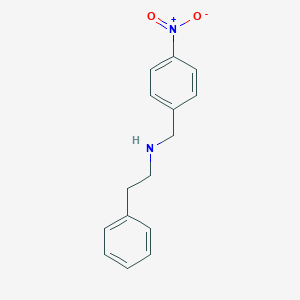![molecular formula C14H19N3S B187489 N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 5113-89-3](/img/structure/B187489.png)
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, also known as BTP, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BTP has been shown to have a variety of biological effects, including antitumor, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a low toxicity profile in vitro, but further studies are needed to determine its toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its potential as a novel therapeutic agent for cancer and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a unique structure and mechanism of action, which may make it effective against tumors that are resistant to other chemotherapeutic agents. One limitation of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine and reduce the cost of production. Finally, future studies should investigate the toxicity and pharmacokinetics of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine in vivo to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2-aminothiophenol with diethyl malonate to form 2-(diethoxymethylthio)benzoic acid. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 2-(diethoxymethylthio)benzo[d]thiazol-6-ol. The final step involves the reaction of this intermediate with butylamine to form N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
Numéro CAS |
5113-89-3 |
|---|---|
Nom du produit |
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Formule moléculaire |
C14H19N3S |
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3S/c1-2-3-8-15-13-12-10-6-4-5-7-11(10)18-14(12)17-9-16-13/h9H,2-8H2,1H3,(H,15,16,17) |
Clé InChI |
ISUZHSOLHOCRBT-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
SMILES canonique |
CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



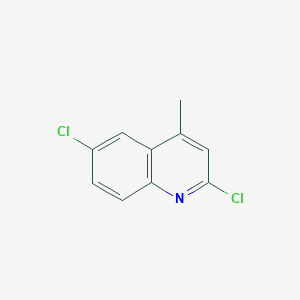
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
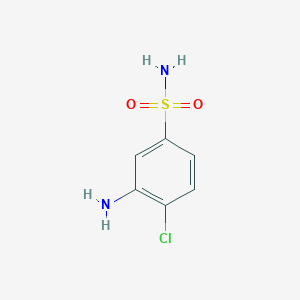
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
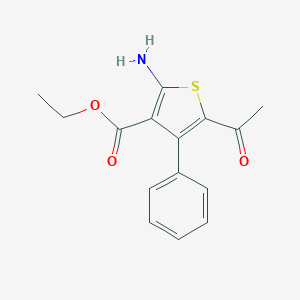
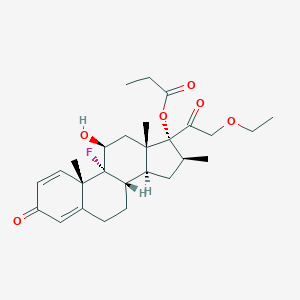
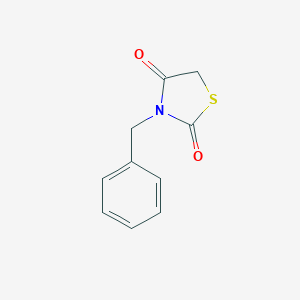
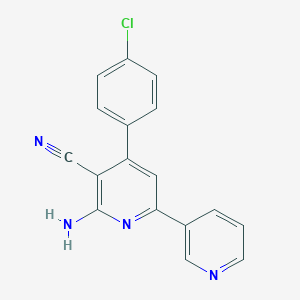
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
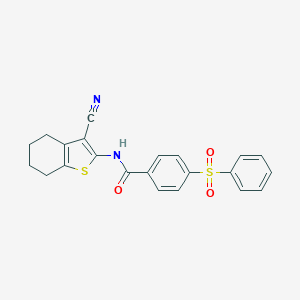
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
